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Abstract
The tartrate ion, a dicarboxylic acid, and its various stereoisomers play multifaceted roles in

biological systems, ranging from a key substrate in microbial metabolic pathways to a selective

inhibitor of mammalian enzymes. This technical guide provides an in-depth exploration of the

tartrate ion's involvement in core metabolic processes. It details the enzymatic reactions and

pathways responsible for its degradation in microorganisms, its function as an inhibitor of

specific enzymes, and its significance in clinical and diagnostic applications. This document

consolidates quantitative data on enzyme kinetics, provides detailed experimental protocols for

the characterization of tartrate-metabolizing enzymes, and presents visual diagrams of the key

metabolic and signaling pathways.

Introduction
Tartaric acid and its corresponding tartrate ions are naturally occurring organic compounds

found in numerous plants, most notably grapes. The biological significance of tartrate is

intrinsically linked to its stereochemistry, with the L-(+)-tartrate, D-(-)-tartrate, and meso-tartrate

isomers exhibiting distinct metabolic fates and enzymatic interactions. In the realm of

microbiology, tartrate serves as a viable carbon source for various bacteria, which have

evolved specific enzymatic machinery for its assimilation. In mammals, while not a primary

metabolite, tartrate and its derivatives are recognized for their potent and selective inhibition of

certain enzymes, making them valuable tools in research and diagnostics. This guide will
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elucidate the core metabolic pathways involving the tartrate ion, with a focus on the enzymatic

players, their kinetics, and the experimental methodologies used for their investigation.

Microbial Metabolism of Tartrate
Microorganisms, particularly bacteria such as Pseudomonas putida and Salmonella enterica,

have developed sophisticated pathways to utilize tartrate as a sole carbon and energy source.

These pathways differ depending on the tartrate isomer and the aerobic or anaerobic

conditions.

Aerobic Metabolism of Tartrate
Under aerobic conditions, the metabolism of tartrate is primarily initiated by the enzyme Tartrate

Dehydrogenase (TDH).

L-(+)-Tartrate and meso-Tartrate Metabolism in Pseudomonas putida

Pseudomonas putida utilizes a pathway involving Tartrate Dehydrogenase (TDH) to

metabolize both L-(+)-tartrate and meso-tartrate.[1][2] TDH is a versatile NAD-dependent

enzyme with multiple catalytic activities.[1][2]

Oxidation of (+)-Tartrate: TDH catalyzes the oxidation of (+)-tartrate to oxaloglycolate.[1][3]

Decarboxylation of meso-Tartrate: TDH also catalyzes the decarboxylation of meso-

tartrate to produce D-glycerate and CO2.[1][2]

The resulting D-glycerate can then be phosphorylated by Glycerate Kinase (GK) to 2-

phospho-D-glycerate or 3-phospho-D-glycerate, which are intermediates in glycolysis and

gluconeogenesis.[4][5][6]

Anaerobic Metabolism of Tartrate
In the absence of oxygen, bacteria employ a different set of enzymes to ferment tartrate.

L-Tartrate Metabolism in Salmonella enterica

Salmonella enterica can utilize L-tartrate as an electron acceptor to support fumarate

respiration, particularly in the early stages of infection.[7][8] This process is regulated by the
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availability of L-tartrate and other electron acceptors.[7][8] The key enzyme in this pathway is

L-tartrate dehydratase.[9]

Dehydration of L-Tartrate: L-tartrate dehydratase (EC 4.2.1.32) converts L-(+)-tartrate to

oxaloacetate.[10]

Further Metabolism: Oxaloacetate is a key intermediate of the tricarboxylic acid (TCA)

cycle and can be further metabolized to generate energy.

D-Tartrate Metabolism

Some bacteria can also ferment D-(-)-tartrate via D-(-)-tartrate dehydratase (EC 4.2.1.81),

which converts D-(-)-tartrate to oxaloacetate.[11][12]

Tartrate as an Enzyme Inhibitor
The tartrate ion is a well-characterized inhibitor of several enzymes, a property that is often

exploited for diagnostic and research purposes.

Tartrate-Resistant Acid Phosphatase (TRAP): One of the most notable characteristics of

tartrate is its differential effect on acid phosphatases. Most acid phosphatases are inhibited

by L-tartrate, but TRAP (Acid Phosphatase 5) is, as its name suggests, resistant to this

inhibition. This property is fundamental to the histochemical staining for osteoclasts, which

are rich in TRAP, in bone resorption studies.

UDP-Glucuronosyltransferase 2B15 (UGT2B15): Tartrate has been shown to be a significant

inhibitor of UGT2B15, a key enzyme in the glucuronidation and subsequent elimination of

various compounds from the body.[13]

"Malic" Enzyme: meso-Tartrate acts as a unidirectional inhibitor of the oxidative

decarboxylation of malate catalyzed by the "malic" enzyme, while it activates the reverse

reaction of reductive carboxylation of pyruvate.[14][15]

Quantitative Data
The following tables summarize the key quantitative data related to the interaction of tartrate

with various enzymes.
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Enzyme
Substrate
/Inhibitor

Km (mM) Vmax Ki (mM)
Organism
/Tissue

Referenc
e(s)

Tartrate

Dehydroge

nase

(+)-Tartrate 1.08 - -
Pseudomo

nas putida
[13]

Tartrate

Dehydroge

nase

D-Malate 0.058 - -
Pseudomo

nas putida
[13]

Tartrate

Dehydroge

nase

NAD+ (for

(+)-tartrate)
0.12 - -

Pseudomo

nas putida
[13]

Tartrate

Dehydroge

nase

NAD+ (for

D-malate)
0.05 - -

Pseudomo

nas putida
[13]

L-(+)-

Tartrate

Dehydroge

nase

L-(+)-

Tartrate
2.3 - -

Rhodopse

udomonas

sphaeroide

s Y

[4]

L-(+)-

Tartrate

Dehydroge

nase

D-(+)-

Malate
0.17 - -

Rhodopse

udomonas

sphaeroide

s Y

[4]

L-(+)-

Tartrate

Dehydroge

nase

meso-

Tartrate
- -

1.0 (vs L-

(+)-tartrate)

Rhodopse

udomonas

sphaeroide

s Y

[4]

L-(+)-

Tartrate

Dehydroge

nase

meso-

Tartrate
- -

0.28 (vs D-

(+)-malate)

Rhodopse

udomonas

sphaeroide

s Y

[4]

D-(-)-

Tartrate

D-(-)-

Tartrate

0.18 - - Rhodopse

udomonas

[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.uniprot.org/uniprotkb/Q51945/entry
https://www.uniprot.org/uniprotkb/Q51945/entry
https://www.uniprot.org/uniprotkb/Q51945/entry
https://www.uniprot.org/uniprotkb/Q51945/entry
https://en.wikipedia.org/wiki/Glycerate_kinase
https://en.wikipedia.org/wiki/Glycerate_kinase
https://en.wikipedia.org/wiki/Glycerate_kinase
https://en.wikipedia.org/wiki/Glycerate_kinase
https://pmc.ncbi.nlm.nih.gov/articles/PMC216323/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dehydratas

e

sphaeroide

s

D-(-)-

Tartrate

Dehydratas

e

meso-

Tartrate
- -

0.0006

(50%

inhibition)

Rhodopse

udomonas

sphaeroide

s

[11]

UGT2B15 Tartrate - - 0.091 Human [13]

Table 1: Kinetic Parameters of Enzymes Involved in Tartrate Metabolism and Inhibition.

Biological
Fluid

Analyte
Concentration
Range

Condition Reference(s)

Human Urine Tartaric Acid

1.06 µg/mg

creatinine

(baseline)

Healthy adults [16]

Human Urine Tartaric Acid
28.0 - 81.8

µg/mg creatinine

After wine

consumption
[16]

Human Urine Tartaric Acid
0 - 15 mmol/mol

creatinine
Normal range [17]

Table 2: Concentration of Tartrate in Human Urine.

Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of

tartrate metabolism.

Spectrophotometric Assay for Tartrate Dehydrogenase
Activity
This protocol is adapted from the methods used to characterize Tartrate Dehydrogenase from

Pseudomonas putida.[2][18]
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Principle: The activity of Tartrate Dehydrogenase is determined by monitoring the reduction of

NAD+ to NADH, which results in an increase in absorbance at 340 nm.[18]

Reagents:

1 M HEPES buffer, pH 8.0

1 M KCl

100 mM MnCl2

20 mM NAD+

200 mM substrate solution (e.g., L-(+)-tartrate or meso-tartrate), pH adjusted to 8.0

Purified Tartrate Dehydrogenase enzyme solution

Procedure:

Prepare a reaction mixture in a 1 mL cuvette containing:

100 µL of 1 M HEPES buffer (pH 8.0) (final concentration: 100 mM)

10 µL of 1 M KCl (final concentration: 10 mM)

10 µL of 100 mM MnCl2 (final concentration: 1 mM)

50 µL of 20 mM NAD+ (final concentration: 1 mM)

Distilled water to a final volume of 950 µL.

Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

Initiate the reaction by adding 50 µL of the 200 mM substrate solution (final concentration: 10

mM).

Immediately place the cuvette in a spectrophotometer and monitor the increase in

absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.
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As a control, perform a blank reaction containing all components except the substrate.

Calculate the rate of reaction from the linear portion of the absorbance versus time graph.

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation

of 1 µmol of NADH per minute under the assay conditions (εNADH at 340 nm = 6220 M-

1cm-1).

Coupled Spectrophotometric Assay for D-(-)-Tartrate
Dehydratase Activity
This protocol is based on the characterization of D-(-)-tartrate dehydratase from

Rhodopseudomonas sphaeroides.[12]

Principle: The activity of D-(-)-tartrate dehydratase is measured by coupling the production of

oxaloacetate to its reduction to malate by malate dehydrogenase, which oxidizes NADH to

NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

1 M Tris-HCl buffer, pH 7.2

100 mM MgCl2

10 mM NADH

Malate Dehydrogenase (MDH) solution (e.g., 1000 units/mL)

250 mM D-(-)-tartrate solution, pH adjusted to 7.2

Purified D-(-)-tartrate dehydratase enzyme solution

Procedure:

Prepare a reaction mixture in a 1 mL cuvette containing:

100 µL of 1 M Tris-HCl buffer (pH 7.2) (final concentration: 100 mM)

10 µL of 100 mM MgCl2 (final concentration: 1 mM)
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23 µL of 10 mM NADH (final concentration: 0.23 mM)

1 µL of Malate Dehydrogenase solution (final concentration: 1 unit/mL)

Distilled water to a final volume of 980 µL.

Incubate the mixture at 30°C for 5 minutes.

Initiate the reaction by adding 20 µL of the 250 mM D-(-)-tartrate solution (final concentration:

5 mM).

Immediately place the cuvette in a spectrophotometer and monitor the decrease in

absorbance at 340 nm for 5-10 minutes.

A control reaction without D-(-)-tartrate should be run to account for any non-specific NADH

oxidation.

Calculate the enzyme activity based on the rate of NADH oxidation.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining in
Bone Tissue
This protocol is a standard method for the histochemical detection of osteoclasts in bone

sections.

Principle: TRAP, an enzyme highly expressed in osteoclasts, hydrolyzes a substrate (e.g.,

naphthol AS-BI phosphate) at an acidic pH. The released naphthol then couples with a

diazonium salt (e.g., Fast Garnet GBC) to form a colored precipitate at the site of enzyme

activity. The presence of tartrate in the incubation medium inhibits other acid phosphatases,

allowing for the specific detection of TRAP.

Reagents:

Fixative (e.g., 10% neutral buffered formalin)

Decalcifying solution (e.g., 10% EDTA, pH 7.4)

Acetate buffer (0.1 M, pH 5.0)
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Sodium tartrate solution (0.5 M)

Naphthol AS-BI phosphate solution (substrate)

Fast Garnet GBC salt solution (chromogen)

Counterstain (e.g., Hematoxylin)

Procedure:

Tissue Preparation:

Fix bone tissue in 10% neutral buffered formalin.

Decalcify the tissue in 10% EDTA for several days to weeks, changing the solution

regularly.

Process the decalcified tissue and embed in paraffin.

Cut 5 µm thick sections and mount on slides.

Staining:

Deparaffinize and rehydrate the tissue sections through a series of xylene and graded

alcohol washes to distilled water.

Prepare the incubation medium by mixing acetate buffer, sodium tartrate, naphthol AS-BI

phosphate, and Fast Garnet GBC salt.

Incubate the slides in this medium at 37°C for 30-60 minutes in the dark.

Rinse the slides gently in distilled water.

Counterstain with hematoxylin for 1-2 minutes.

Rinse in water, dehydrate through graded alcohols, clear in xylene, and mount with a

coverslip.

Results:
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TRAP-positive cells (osteoclasts) will appear bright red to purple.

Nuclei will be stained blue by the hematoxylin.

Signaling Pathways and Logical Relationships
While the tartrate ion itself is not a primary signaling molecule, its metabolism and interactions

with enzymes are integrated into broader cellular processes.

Microbial Tartrate Metabolism Pathways
The following diagrams illustrate the metabolic pathways of tartrate in Pseudomonas putida

and Salmonella enterica.

L-(+)-Tartrate Metabolism

meso-Tartrate Metabolism
Glycolysis/Gluconeogenesis

L-(+)-Tartrate Oxaloglycolate

Tartrate
Dehydrogenase
(EC 1.1.1.93)

meso-Tartrate D-Glycerate

Tartrate
Dehydrogenase
(EC 1.1.1.93) 2/3-Phospho-

glycerate

Glycerate Kinase
(EC 2.7.1.31)

Click to download full resolution via product page

Diagram 1: Tartrate Metabolism in Pseudomonas putida.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://journals.ipinnovative.com/ijpp/archive/volume/12/issue/1/article/23517/pdf
https://www.benchchem.com/product/b1199692#role-of-tartrate-ion-in-biological-metabolic-pathways
https://www.benchchem.com/product/b1199692#role-of-tartrate-ion-in-biological-metabolic-pathways
https://www.benchchem.com/product/b1199692#role-of-tartrate-ion-in-biological-metabolic-pathways
https://www.benchchem.com/product/b1199692#role-of-tartrate-ion-in-biological-metabolic-pathways
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1199692?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

